molecular formula C7H11NO3 B12891426 (S)-N-(2-Oxotetrahydrofuran-3-yl)propionamide CAS No. 478240-81-2

(S)-N-(2-Oxotetrahydrofuran-3-yl)propionamide

Cat. No.: B12891426
CAS No.: 478240-81-2
M. Wt: 157.17 g/mol
InChI Key: BHUQNXLFFUYMDZ-YFKPBYRVSA-N
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Description

(S)-N-(2-Oxotetrahydrofuran-3-yl)propionamide is a chiral compound that features a tetrahydrofuran ring with an oxo group at the 2-position and a propionamide group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(2-Oxotetrahydrofuran-3-yl)propionamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as a chiral precursor for the tetrahydrofuran ring.

    Formation of Tetrahydrofuran Ring: The tetrahydrofuran ring can be formed through cyclization reactions, often involving the use of acid or base catalysts.

    Introduction of Oxo Group: The oxo group at the 2-position can be introduced through oxidation reactions using reagents like PCC (Pyridinium chlorochromate) or other oxidizing agents.

    Attachment of Propionamide Group: The propionamide group can be attached through amide bond formation reactions, typically using coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(S)-N-(2-Oxotetrahydrofuran-3-yl)propionamide can undergo various types of chemical reactions, including:

    Oxidation: Further oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can replace functional groups on the tetrahydrofuran ring or the propionamide moiety.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4 (Potassium permanganate), or H2O2 (Hydrogen peroxide).

    Reduction: NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (S)-N-(2-Oxotetrahydrofuran-3-yl)propionamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating biochemical pathways, or altering cellular processes. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    ®-N-(2-Oxotetrahydrofuran-3-yl)propionamide: The enantiomer of the compound with potentially different biological activity.

    N-(2-Oxotetrahydrofuran-3-yl)acetamide: A similar compound with an acetamide group instead of a propionamide group.

    N-(2-Oxotetrahydrofuran-3-yl)butyramide: A similar compound with a butyramide group instead of a propionamide group.

Uniqueness

(S)-N-(2-Oxotetrahydrofuran-3-yl)propionamide is unique due to its specific chiral configuration and the presence of both the tetrahydrofuran ring and the propionamide group. This combination of structural features may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

478240-81-2

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

N-[(3S)-2-oxooxolan-3-yl]propanamide

InChI

InChI=1S/C7H11NO3/c1-2-6(9)8-5-3-4-11-7(5)10/h5H,2-4H2,1H3,(H,8,9)/t5-/m0/s1

InChI Key

BHUQNXLFFUYMDZ-YFKPBYRVSA-N

Isomeric SMILES

CCC(=O)N[C@H]1CCOC1=O

Canonical SMILES

CCC(=O)NC1CCOC1=O

Origin of Product

United States

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